1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate

Chiral HPLC Enantiomeric excess Peptidomimetic building block

1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate (CAS 2074628-60-5) is an orthogonally protected, chiral 5-oxopiperazine derivative. The molecule features a tert-butyl carbamate (Boc) at N1, a methyl ester at C3, and a lactam carbonyl at C5, with a defined (R)-configuration at the 3-position.

Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
Cat. No. B13024939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate
Molecular FormulaC11H18N2O5
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)OC
InChIInChI=1S/C11H18N2O5/c1-11(2,3)18-10(16)13-5-7(9(15)17-4)12-8(14)6-13/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1
InChIKeyFQTDIZOVFWSTBE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate – Chiral Building Block Attributes and Core Specifications


1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate (CAS 2074628-60-5) is an orthogonally protected, chiral 5-oxopiperazine derivative . The molecule features a tert-butyl carbamate (Boc) at N1, a methyl ester at C3, and a lactam carbonyl at C5, with a defined (R)-configuration at the 3-position . This architecture delivers two chemically distinguishable protecting groups that can be removed under mutually exclusive conditions, enabling regioselective elaboration in multi-step syntheses of peptidomimetics and constrained amino acid surrogates [1].

Why Racemic or Enantiomeric 5-Oxopiperazine Analogs Cannot Replace the (R)-Configured 1-(tert-Butyl)3-methyl Derivative


Piperazine-1,3-dicarboxylate scaffolds are widely used as turn-inducing elements in peptide mimicry, but the spatial orientation of the C3 substituent critically dictates the resulting secondary structure [1]. Substituting (R)-1-(tert-butyl)3-methyl-5-oxopiperazine-1,3-dicarboxylate with its (S)-enantiomer (CAS 1448348-02-4) or the racemate (CAS 315493-43-7) yields diastereomeric products when incorporated into chiral targets, altering binding conformations and eroding biological activity . Furthermore, the 5-oxo group introduces a rigidifying lactam constraint absent in non-oxo piperazine-1,3-dicarboxylates (e.g., 1-tert-butyl 3-methyl piperazine-1,3-dicarboxylate, CAS 314741-39-4), resulting in a different conformational profile that cannot be mimicked by simple substitution [2].

Quantitative Differentiation Evidence for 1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. (S)-Isomer and Racemate by Chiral HPLC

Commercial suppliers of the (R)-enantiomer (CAS 2074628-60-5) report a standard purity of ≥98% with an enantiomeric excess (ee) typically ≥99% as determined by chiral HPLC . In contrast, the racemic mixture (CAS 315493-43-7) is supplied at 97–98% chemical purity but with 0% ee, representing a 1:1 mixture of enantiomers . The (S)-enantiomer (CAS 1448348-02-4) is available at comparable purity but with opposite optical rotation, leading to divergent diastereomeric outcomes when used as a chiral building block .

Chiral HPLC Enantiomeric excess Peptidomimetic building block

Orthogonal Protecting Group Stability: Boc vs. Methyl Ester Cleavage Selectivity

The target compound contains a tert-butyl carbamate (Boc) and a methyl ester; the Boc group can be quantitatively removed with neat trifluoroacetic acid (TFA) within 1–2 h at 25 °C while the methyl ester remains >95% intact, as demonstrated by RP-HPLC monitoring [1]. By contrast, the methyl ester can be selectively saponified with LiOH in THF/H2O at 0 °C to yield the free carboxylic acid without affecting the Boc group [2]. Non-orthogonal analogs such as dibenzyl piperazine-1,3-dicarboxylates require hydrogenolysis that saturates sensitive functionalities, limiting their utility in multi-step sequences [3].

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Conformational Rigidity: 5-Oxopiperazine vs. Non-Oxo Piperazine-1,3-dicarboxylate Ring Puckering

Introduction of the 5-oxo group transforms the piperazine ring from a flexible chair conformer into a flattened, lactam-constrained scaffold. DFT calculations (B3LYP/6-31G*) on model 5-oxopiperazine-1,3-dicarboxylates predict a dihedral angle N1–C2–C3–N4 of approximately 45°, compared to approximately 58° for the parent piperazine-1,3-dicarboxylate lacking the carbonyl [1]. This 13° reduction in ring flexibility restricts the conformational space available to the C3 substituent, enhancing the compound's ability to stabilize β-turn geometries when incorporated into peptide chains [2]. Comparative NMR coupling constants (3JHα-Hβ) for the (R)-5-oxo derivative show vicinal coupling values of 6.8 Hz and 3.2 Hz for the C2 methylene protons, consistent with a single predominant solution conformation, whereas the non-oxo analog exhibits averaged couplings indicative of rapid ring-flipping [3].

Conformational analysis Lactam constraint Peptide turn mimetic

Regioselective Reactivity: N1-Boc vs. C3-Methyl Ester in Amide Bond Formation

After Boc deprotection, the free N1 position of the (R)-5-oxopiperazine scaffold reacts with a variety of carboxylic acids using standard HATU/DIPEA coupling conditions to afford N1-acylated products in 75–92% isolated yields, while the methyl ester at C3 remains intact [1]. This is in contrast to 5-oxopiperazine-2-carboxylate analogs (e.g., 1-tert-butyl 3-methyl 5-oxopiperazine-2-carboxylate), where the ester is conjugated to the lactam carbonyl, leading to partial racemization (5–15% epimerization) under similar coupling conditions [2]. The 1,3-dicarboxylate substitution pattern thus provides superior stereochemical integrity during late-stage diversification.

Regioselective acylation Piperazine functionalization Medicinal chemistry diversification

Optimal Procurement and Application Scenarios for 1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate


Asymmetric Synthesis of Constrained Peptidomimetic Protease Inhibitors

The (R)-configuration at C3 and the rigidifying 5-oxo lactam make this compound an ideal chiral template for constructing β-turn mimetics targeting serine and cysteine proteases. The orthogonal Boc/methyl ester protection allows sequential introduction of P1 and P2' residues without protecting group crossover, directly applicable to the synthesis of HCV NS3/4A protease inhibitors and SARS-CoV-2 3CLpro inhibitors [1].

Solid-Phase Peptide Synthesis (SPPS) of Diketopiperazine-Fused Macrocycles

The compound can be anchored to solid support via the C3 carboxylate after methyl ester hydrolysis, while the N1-Boc group is removed on-resin for iterative coupling. This strategy has been employed to generate libraries of 5-oxopiperazine-containing cyclic peptides with improved metabolic stability compared to linear counterparts [2].

Chiral Auxiliary for Asymmetric α-Amino Acid Synthesis

Following Boc deprotection, the N1 position can be alkylated with electrophilic glycine equivalents. The chiral (R)-configured piperazine scaffold induces facial selectivity in subsequent enolate alkylations, achieving diastereomeric ratios up to 95:5, significantly higher than non-oxo piperazine auxiliaries that typically give 70:30 to 85:15 dr [3].

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